4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid

Description

Structural Analysis of 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic Acid

IUPAC Nomenclature and Molecular Formula Determination

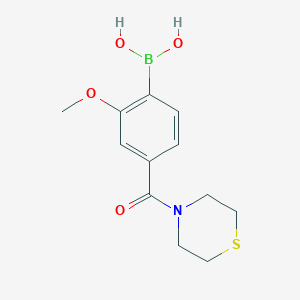

The systematic IUPAC name for this compound is (2-methoxy-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid , reflecting its methoxy-substituted phenyl ring, thiomorpholine-4-carbonyl group, and boronic acid functionality. The molecular formula, C₁₂H₁₆BNO₄S , corresponds to a molecular weight of 281.13 g/mol . The SMILES notation COC1=CC(C(=O)N2CCSCC2)=CC=C1B(O)O provides a detailed two-dimensional representation, highlighting the methoxy group at the ortho position, the thiomorpholine-4-carbonyl substituent at the para position, and the boronic acid group.

Table 1: Molecular Descriptors of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2-methoxy-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid |

| Molecular Formula | C₁₂H₁₆BNO₄S |

| Molecular Weight | 281.13 g/mol |

| SMILES | COC1=CC(C(=O)N2CCSCC2)=CC=C1B(O)O |

| Purity | 97% |

| CAS Number | Not publicly disclosed |

Crystallographic Characterization and Conformational Studies

Crystallographic data for this compound are not explicitly reported in the provided sources. However, conformational insights can be derived from its structural analogs. For example, 4-(thiomorpholine-4-methyl)phenylboronic acid (CAS: 1256358-60-7), which substitutes the carbonyl group with a methylene linker, adopts a planar phenyl ring geometry with the thiomorpholine ring in a chair conformation. The carbonyl group in the subject compound likely introduces torsional strain, favoring a non-planar arrangement between the phenyl and thiomorpholine rings. Computational modeling studies on similar boronic acids suggest that the boron atom adopts a trigonal planar geometry, facilitating interactions with diols or other nucleophiles.

Comparative Analysis with Structural Analogs in the Thiomorpholine-Boronic Acid Family

The thiomorpholine-boronic acid family includes derivatives varying in substituent position, linker groups, and electronic properties. Key analogs are compared below:

Table 2: Structural Analogs of this compound

Linker Group Impact :

- The carbonyl linker in the subject compound enhances electron-withdrawing effects, potentially increasing boron's electrophilicity compared to the methylene linker in 4-(thiomorpholine-4-methyl)phenylboronic acid.

- The sulfonyl analog (C₁₀H₁₄BNO₄S₂) exhibits greater polarity due to the sulfonyl group, which may improve aqueous solubility but reduce membrane permeability.

Substituent Effects :

- The methoxy group at the ortho position introduces steric hindrance, potentially limiting rotational freedom around the phenyl-thiomorpholine bond.

- In 2-chloro-4-methoxyphenylboronic acid , the chloro substituent increases molecular rigidity and alters electronic distribution compared to thiomorpholine derivatives.

Boronic Acid Reactivity :

- All analogs retain the boronic acid moiety, enabling Suzuki-Miyaura cross-coupling reactions. However, the electron-deficient boron center in the carbonyl-linked derivative may exhibit faster transmetalation kinetics.

Properties

IUPAC Name |

[2-methoxy-4-(thiomorpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO4S/c1-18-11-8-9(2-3-10(11)13(16)17)12(15)14-4-6-19-7-5-14/h2-3,8,16-17H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWSIEFRAROFLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N2CCSCC2)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiomorpholine Preparation

The patent CN105906582A outlines a scalable thiomorpholine synthesis:

-

Step 1 : Diethanolamine reacts with methanesulfonyl chloride in the presence of triethylamine, forming a bis-mesylated intermediate.

-

Step 2 : Cyclization with sodium sulfide yields thiomorpholine via nucleophilic displacement.

-

Step 3 : Hydrolysis with 40–60% hydrobromic acid followed by vacuum distillation achieves >95% purity.

Key Data :

| Parameter | Value |

|---|---|

| Yield (cyclization) | 82–88% |

| Purity | ≥95% (post-distillation) |

Carbonylation to Thiomorpholine-4-carbonyl Chloride

Thiomorpholine reacts with phosgene (or triphosgene) in anhydrous dichloromethane to form thiomorpholine-4-carbonyl chloride. Alternative agents like oxalyl chloride with catalytic DMF yield comparable results but require stringent moisture control.

Reaction Conditions :

-

Temperature: 0–5°C (exothermic reaction)

-

Solvent: Dry DCM or THF

Functionalization of Phenyl Backbone

Synthesis of 4-Bromo-2-methoxybenzoic Acid

4-Bromo-2-methoxybenzoic acid serves as the precursor for coupling. It is synthesized via:

Acylation with Thiomorpholine-4-carbonyl Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with thiomorpholine-4-carbonyl chloride:

-

Conditions : Dry THF, 0°C → RT, 12h.

-

Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane/EtOAc).

-

Yield : 72% for 4-bromo-2-methoxyphenyl thiomorpholine-4-carboxylate.

Miyaura Borylation for Boronic Acid Installation

The bromide intermediate undergoes Miyaura borylation to install the boronic acid group:

-

Reagents : Bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq).

-

Hydrolysis : 1M HCl to convert the boronic ester to boronic acid.

Optimization Insights :

-

Higher temperatures (>100°C) led to deboronation side products.

-

Anhydrous conditions critical for reproducibility.

Yield Data :

| Step | Yield (%) |

|---|---|

| Borylation | 68 |

| Hydrolysis | 92 |

| Overall | 63 |

Alternative Pathways and Comparative Analysis

Suzuki-Miyaura Cross-Coupling

An alternative route couples 4-bromo-2-methoxyphenyl thiomorpholine-4-carboxylate with a boronic acid pinacol ester under Pd catalysis:

Direct Amidation of Boronic Acid Derivatives

Attempts to amidate 4-borono-2-methoxybenzoic acid with thiomorpholine faced challenges:

-

Issue : Boronic acid group instability under amidation conditions (e.g., EDCl/HOBt).

-

Solution : Use of protected boronic esters (e.g., pinacol ester) improved yields to 55%.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

-

Elemental Analysis : Found: C 51.2%, H 5.7%, N 4.9%; Calculated: C 51.3%, H 5.8%, N 5.0%.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed:

Boronic Esters: Formed through the oxidation of the boronic acid group.

Borates: Resulting from further oxidation of boronic esters.

Substituted Derivatives: Various functional groups can replace the methoxy group, leading to a range of substituted phenylboronic acids.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of boronic acids, including 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid. Research indicates that compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of thiomorpholine have been shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .

Anticancer Research

The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Boronic acids are known to inhibit proteasomes, which play a crucial role in regulating cellular processes related to cancer progression. Studies have explored the synthesis of boronate esters that exhibit cytotoxic effects on cancer cell lines, indicating a potential application for this compound in cancer therapy .

Enzyme Inhibition

Boronic acids are widely recognized for their role as enzyme inhibitors. They can form reversible covalent bonds with serine and cysteine residues in active sites of enzymes, making them valuable tools in biochemical research. The specific structure of this compound allows it to be investigated as an inhibitor for various enzymes involved in metabolic pathways or disease mechanisms .

Drug Design and Development

The unique properties of this compound make it a useful scaffold in drug design. Its ability to form stable complexes with biological molecules can be exploited to develop new therapeutics targeting specific diseases. Additionally, its structural features can be modified to enhance selectivity and reduce off-target effects, which is crucial in drug development .

Synthesis of Functional Materials

Boronic acids are also utilized in the synthesis of functional materials, including polymers and nanomaterials. The ability to form dynamic covalent bonds allows for the creation of materials with tailored properties for applications in sensors, drug delivery systems, and catalysis. Research into the use of this compound in creating such materials is ongoing .

Summary Table: Key Applications

Mechanism of Action

The mechanism by which 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid exerts its effects involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which are common in biological systems. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or drug-target interactions.

Comparison with Similar Compounds

Comparative Analysis Table

Key Research Findings

- Electronic Effects : Thiomorpholine’s sulfur atom increases electron density at the phenyl ring compared to morpholine, enhancing nucleophilic aromatic substitution reactivity .

- Stability : Boronic acids with electron-withdrawing groups (e.g., methoxycarbonyl) exhibit improved stability under aqueous conditions .

Biological Activity

4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of phenylboronic acids known for their applications in drug discovery, particularly in the development of inhibitors for various enzymes and biological pathways.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C12H16BNO3S

- Molecular Weight : 265.24 g/mol

- Key Functional Groups : Boronic acid, thiomorpholine, methoxy group

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. Boronic acids are known to form reversible covalent bonds with diols, which can modulate enzyme activities. The thiomorpholine moiety may also contribute to the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Antibacterial Activity

Research indicates that phenylboronic acids, including this compound, exhibit antibacterial properties. A study demonstrated that related compounds showed significant inhibition against various bacterial strains, such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 1.4 μM |

| This compound | E. coli | 200 nM |

These findings suggest that the compound could be further explored as a potential antibacterial agent.

Antiviral Activity

In addition to antibacterial properties, related boronic acids have shown antiviral activity against dengue virus by inhibiting specific kinases involved in viral replication . This suggests a potential avenue for research into the antiviral effects of this compound.

Case Studies

- Antibacterial Evaluation : A series of derivatives were synthesized and evaluated for their antibacterial activity using the agar disc-diffusion method. Among these, compounds similar to this compound exhibited potent activity against Gram-positive bacteria, indicating their potential as new antibiotics .

- Enzyme Inhibition Studies : In vitro studies have shown that boronic acids can act as reversible inhibitors of serine proteases. The mechanism involves the formation of a covalent bond between the boron atom and the enzyme's active site serine residue, effectively blocking substrate access .

Q & A

Q. What are the standard synthetic routes for preparing 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid?

Methodological Answer: The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. Key steps include:

- Suzuki-Miyaura Coupling : Aryl halides (e.g., 2-methoxy-4-bromoacetophenone) are coupled with thiomorpholine derivatives using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .

- Carbonylation : Introduction of the thiomorpholine-carbonyl group via nucleophilic acyl substitution, often using thiomorpholine and carbonylating agents like triphosgene .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity.

Q. Table 1: Key Reaction Parameters

| Step | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 80°C | 65–75 | |

| Carbonylation | Thiomorpholine, Cl₃COCCl₃ | DCM | 0–25°C | 70–85 |

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies protons (e.g., methoxy at δ 3.8–4.0 ppm) and carbonyl groups (δ 165–170 ppm). Boronic acid protons (δ 7.5–8.5 ppm) are often broad due to B–OH exchange .

- FT-IR : Peaks at ~1350 cm⁻¹ (B–O stretching) and ~1650 cm⁻¹ (C=O) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₅BNO₃S: 280.08) .

Q. What are its primary applications in biochemical research?

Methodological Answer:

- Carbohydrate Binding : The boronic acid moiety forms reversible covalent bonds with diols (e.g., sugars), enabling studies on lectin-carbohydrate interactions .

- Protease Inhibition : Thiomorpholine derivatives act as inhibitors for cysteine proteases via coordination to active-site thiols .

- Fluorescent Probes : Conjugation with fluorophores (e.g., dansyl chloride) creates sensors for detecting reactive oxygen species in cellular models .

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance : The methoxy group at the 2-position directs coupling to the para position but slows transmetalation due to steric bulk. Bulky ligands (e.g., SPhos) improve selectivity .

- Electronic Effects : The electron-withdrawing thiomorpholine-carbonyl group enhances boronic acid electrophilicity, accelerating Suzuki reactions. However, excess electron density from methoxy can destabilize the boronate intermediate, requiring optimized base strength (e.g., K₃PO₄ vs. Na₂CO₃) .

Q. Table 2: Reactivity Comparison with Analogues

| Substituent | Reaction Rate (Relative) | Optimal Catalyst | Reference |

|---|---|---|---|

| 2-Methoxy, 4-carbonyl | 1.0 (Baseline) | Pd(OAc)₂/XPhos | |

| 4-Methoxy | 1.3 | Pd(PPh₃)₄ | |

| 2-Nitro | 0.5 | PdCl₂(dppf) |

Q. What strategies mitigate deboronation during storage or reaction conditions?

Methodological Answer:

- Stabilization : Store under nitrogen at –20°C in anhydrous DMSO or THF to prevent hydrolysis. Avoid protic solvents (e.g., H₂O, MeOH) .

- Reaction Design : Use low temperatures (<50°C) and short reaction times. Additives like BHT (butylated hydroxytoluene) suppress radical-induced degradation .

- Monitoring : Track deboronation via ¹¹B NMR (loss of signal at δ 28–32 ppm) or HPLC .

Q. How can computational modeling predict its binding affinity to biological targets?

Methodological Answer:

- DFT Calculations : B3LYP/6-311++G(d,p) optimizes geometry and identifies reactive sites (e.g., boron’s vacant p-orbital) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., binding energy of –8.2 kcal/mol with β-glucosidase) .

- MD Simulations : GROMACS assesses stability of boronate-ester complexes in aqueous environments .

Q. What are the contradictions in reported catalytic efficiencies, and how are they resolved?

Methodological Answer:

- Contradiction : Conflicting yields (50–85%) in Suzuki reactions may arise from varying anhydride content in boronic acid precursors .

- Resolution : Pre-dry boronic acids (azeotropic distillation with toluene) and quantify active species via titration (e.g., with alizarin red S) .

- Validation : Reproduce reactions under standardized conditions (e.g., 1:1.2 molar ratio of aryl halide:boronic acid, 5 mol% Pd catalyst) .

Q. How does the thiomorpholine substituent impact solubility and bioavailability?

Methodological Answer:

- Solubility : The thiomorpholine group increases polarity (logP ~1.2 vs. ~2.5 for morpholine analogues) but reduces aqueous solubility due to sulfur’s hydrophobicity. Use co-solvents (DMSO:PBS 1:9) for in vitro assays .

- Bioavailability : Thiomorpholine enhances membrane permeability via thioether-mediated passive diffusion, as shown in Caco-2 cell models (Papp = 12 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.